Dimethyl 3-bromo-2-oxopentanedioate

Descripción general

Descripción

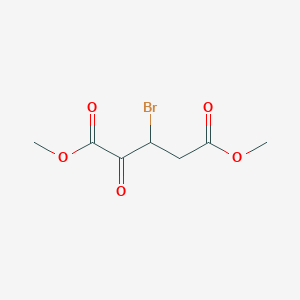

Dimethyl 3-bromo-2-oxopentanedioate is an organic compound with the molecular formula C7H9BrO5. It is a derivative of pentanedioic acid, where the hydrogen atoms at positions 3 and 2 are replaced by a bromine atom and a keto group, respectively. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 3-bromo-2-oxopentanedioate can be synthesized through various methods. One common synthetic route involves the bromination of dimethyl 2-oxopentanedioate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 3-bromo-2-oxopentanedioate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be further oxidized to form more complex structures, depending on the oxidizing agents used.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

Reduction: Reducing agents such as NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted derivatives like amides or thioethers.

Reduction: Formation of dimethyl 3-hydroxy-2-oxopentanedioate.

Oxidation: Formation of more oxidized derivatives, potentially leading to ring structures or extended conjugation systems.

Aplicaciones Científicas De Investigación

Dimethyl 3-bromo-2-oxopentanedioate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of dimethyl 3-bromo-2-oxopentanedioate depends on its specific application. In chemical reactions, the bromine atom and keto group provide reactive sites for nucleophilic attack and reduction, respectively. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl 2-oxopentanedioate: Lacks the bromine atom, making it less reactive in substitution reactions.

Dimethyl 3-chloro-2-oxopentanedioate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Dimethyl 3-iodo-2-oxopentanedioate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

Uniqueness

Dimethyl 3-bromo-2-oxopentanedioate is unique due to the presence of both a bromine atom and a keto group, providing multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of reactions to produce diverse products.

Actividad Biológica

Dimethyl 3-bromo-2-oxopentanedioate, also known as 3-bromo-2-oxopentanedioic acid, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of a pentanedioate backbone with two ester groups. Its molecular formula is CHBrO, and it has a molecular weight of approximately 239.04 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl groups and the leaving group ability of the bromine atom. This reactivity allows it to interact with various biological molecules, potentially influencing several biochemical pathways.

Key Mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds that may exhibit different biological properties.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Cell Signaling Pathways : Studies suggest that derivatives of bromo-substituted compounds can influence cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Some studies have shown that bromo-substituted compounds possess antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : Compounds similar to this compound have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through modulation of caspases and other apoptotic factors .

- Inflammation Modulation : Research suggests that certain derivatives can modulate inflammatory responses by influencing cytokine production and immune cell activation.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several bromo-substituted compounds, including this compound, against strains of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.

Study 2: Anticancer Properties

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). Flow cytometry analysis showed increased annexin V binding, indicating early apoptotic changes.

Study 3: Inflammatory Response

A recent investigation into the effects on macrophage activation revealed that treatment with this compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential role in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | CHBrO | Antimicrobial, Anticancer |

| Ethyl 4-Bromo-2,2-Dimethyl-3-Oxopentanoate | CHBrO | Anticancer potential |

| Methyl 4-Bromo-2,2-Dimethyl-3-Oxopentanoate | CHBrO | Enzyme interaction |

Propiedades

IUPAC Name |

dimethyl 3-bromo-2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO5/c1-12-5(9)3-4(8)6(10)7(11)13-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILNARYFLZZSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617989 | |

| Record name | Dimethyl 3-bromo-2-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148728-48-7 | |

| Record name | Dimethyl 3-bromo-2-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.